molecular formula C10H16N2 B12443404 (2-Phenylbutyl)hydrazine CAS No. 1016749-08-8

(2-Phenylbutyl)hydrazine

Cat. No.: B12443404
CAS No.: 1016749-08-8
M. Wt: 164.25 g/mol
InChI Key: YONZTTYRARRFLT-UHFFFAOYSA-N
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Description

(2-Phenylbutyl)hydrazine is an organic compound with the molecular formula C10H16N2. It is a hydrazine derivative, characterized by the presence of a phenyl group attached to a butyl chain, which is further connected to a hydrazine moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylbutyl)hydrazine typically involves the reaction of 2-phenylbutyl bromide with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

C6H5CH2CH2CH2Br+NH2NH2C6H5CH2CH2CH2NHNH2+HBr\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_2\text{Br} + \text{NH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_2\text{NHNH}_2 + \text{HBr} C6​H5​CH2​CH2​CH2​Br+NH2​NH2​→C6​H5​CH2​CH2​CH2​NHNH2​+HBr

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the toxic and reactive nature of hydrazine.

Chemical Reactions Analysis

Types of Reactions

(2-Phenylbutyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azides or other nitrogen-containing compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, replacing the hydrazine moiety with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Azides or nitroso compounds.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted hydrazines or hydrazones.

Scientific Research Applications

(2-Phenylbutyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of various heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Phenylbutyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. The hydrazine moiety can form stable complexes with metal ions, influencing various biochemical pathways. Its biological activity is often attributed to its ability to generate reactive nitrogen species, which can induce oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: Similar structure but lacks the butyl chain.

    Butylhydrazine: Similar structure but lacks the phenyl group.

    Benzylhydrazine: Similar structure but with a benzyl group instead of a phenyl group.

Uniqueness

(2-Phenylbutyl)hydrazine is unique due to the presence of both a phenyl group and a butyl chain, which confer distinct reactivity and biological properties. Its dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs.

Properties

CAS No.

1016749-08-8

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2-phenylbutylhydrazine

InChI

InChI=1S/C10H16N2/c1-2-9(8-12-11)10-6-4-3-5-7-10/h3-7,9,12H,2,8,11H2,1H3

InChI Key

YONZTTYRARRFLT-UHFFFAOYSA-N

Canonical SMILES

CCC(CNN)C1=CC=CC=C1

Origin of Product

United States

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